Cas no 86317-71-7 (Diazene, 1,1'-(1,3-phenylene)bis[2-(4-methylphenyl)-)
86317-71-7 structure
Product Name:Diazene, 1,1'-(1,3-phenylene)bis[2-(4-methylphenyl)-
CAS No:86317-71-7
MF:C20H18N4
MW:314.383723735809
CID:662028
PubChem ID:12956944
Update Time:2025-04-19
Diazene, 1,1'-(1,3-phenylene)bis[2-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- (4-methylphenyl)-[3-[(4-methylphenyl)diazenyl]phenyl]diazene
- (E,E)-1,1'-(1,3-Phenylene)bis[(4-methylphenyl)diazene]
- 86317-71-7
- DTXSID40513927
- Diazene, 1,1'-(1,3-phenylene)bis[2-(4-methylphenyl)-
-
- Inchi: 1S/C20H18N4/c1-15-6-10-17(11-7-15)21-23-19-4-3-5-20(14-19)24-22-18-12-8-16(2)9-13-18/h3-14H,1-2H3/b23-21+,24-22+
- InChI Key: NNZHUHHZTADJKF-MBALSZOMSA-N
- SMILES: N(/C1C=CC(C)=CC=1)=N\C1C=CC=C(C=1)/N=N/C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 314.153146591g/mol
- Monoisotopic Mass: 314.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 49.4Ų
Diazene, 1,1'-(1,3-phenylene)bis[2-(4-methylphenyl)- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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